5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride
Description
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride (CAS: 312753-53-0) is a bicyclic amine derivative with the molecular formula C₁₃H₁₉N·HCl and a molecular weight of 225.76 . It serves as a critical intermediate in synthesizing Indacaterol Maleate, a long-acting β₂-adrenergic agonist used to treat chronic obstructive pulmonary disease (COPD) . The compound is synthesized via regioselective Friedel-Crafts acetylations and hydrogenations starting from 2-aminoindan, achieving a 49% overall yield in a six-step process . Key advantages of its production include scalability, high purity (>98%), and minimal environmental impact .
Properties
IUPAC Name |
5,6-diethyl-2,3-dihydro-1H-inden-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-3-9-5-11-7-13(14)8-12(11)6-10(9)4-2;/h5-6,13H,3-4,7-8,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVIYWYFBOQKIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)N)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437042 | |
| Record name | 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312753-53-0 | |
| Record name | 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-DIETHYL-INDAN-2-YL-AMMONIUM CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Initial Acylation and Cyclization
The CN103539677B patent outlines a seven-step process beginning with ethylbenzene. In the first stage, ethylbenzene undergoes Friedel-Crafts acylation using 3-chloropropionyl chloride (1.2 eq) and AlCl₃ (1.5 eq) in dichloromethane at -1–25°C for 8 hours, yielding 90% of 1-(2,3-dihydro-1H-inden-5-yl)propan-1-one (Compound I). Cyclization via concentrated H₂SO₄ at 80°C produces the indanone derivative (Compound II), though exact yields remain unspecified in disclosed embodiments.
Oximation and Reduction
Compound II reacts with butyl nitrite in acetic acid to form an oxime intermediate (Compound III), followed by palladium-on-carbon (Pd/C) catalyzed hydrogenation at 50 psi H₂ pressure. This dual-step sequence achieves 85% conversion to the primary amine (Compound IV), with residual solvents removed via dichloromethane extraction.
Protection and Final Deprotection
Trifluoroacetic anhydride (TFAA) protects the amine group, forming N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (Compound V) in 92% yield. Subsequent acetylation with acetyl chloride and sodium borohydride reduction yields the secondary amine, which undergoes HCl-mediated deprotection to deliver the hydrochloride salt with >99% purity.
Grignard-Based Alkylation Approach
Bromination and Magnesium Insertion
CN110183330B details an alternative pathway starting with 2,3-dihydro-1H-inden-2-amine. Bromination using N-bromosuccinimide (NBS) and Br₂ in tetrahydrofuran (THF) introduces ethyl groups via Grignard reagents (EtMgCl, 2.5 eq) at 0–25°C. This exothermic reaction requires careful temperature control to maintain 75% yield of 5,6-diethyl-2-indanol.
Azide Formation and Hydrogenation
The alcohol intermediate undergoes mesylation (MsCl, pyridine) followed by sodium azide displacement in DMF at 25°C for 12 hours, producing 2-azido-5,6-diethyl-2,3-dihydro-1H-indene in 68% yield. Catalytic hydrogenation (10% Pd/C, 50 psi H₂) reduces the azide to the primary amine, which is precipitated as the hydrochloride salt using HCl gas in ethyl acetate.
Regioselective Friedel-Crafts Route
Acetylation Optimization
The 2005 Organic Process Research & Development method utilizes 2-aminoindan as the starting material. Sequential Friedel-Crafts acetylations with acetyl chloride (neat, 40°C, 6 hours) install ethyl groups at C5 and C6 positions with 93% regioselectivity. This solvent-free approach eliminates dichloromethane usage, reducing environmental impact.
Hydrogenation and Salt Formation
Post-acetylation, the diketone intermediate undergoes Pd/C-catalyzed hydrogenation (30 psi H₂, ethanol) to saturate the indene ring. Acidic workup (HCl/EtOH) directly affords the hydrochloride salt in 89% yield over two steps, with an overall process yield of 49%.
Comparative Analysis of Methodologies
The ethylbenzene method demonstrates superior cost-efficiency for industrial production, while the Friedel-Crafts approach excels in environmental metrics. Grignard-based synthesis offers faster cycle times but suffers from lower yields due to competing elimination reactions.
Critical Process Considerations
Temperature Control in Exothermic Steps
The Grignard addition and TFAA protection stages require jacketed reactors to maintain temperatures below 25°C, preventing thermal degradation. Automated cooling systems improve yield consistency by ±2%.
Catalyst Recycling
Pd/C recovery via microfiltration and reactivation (5% HNO₃ wash) reduces catalyst costs by 40% in large-scale runs. XPS analysis confirms retained catalytic activity after five cycles.
Purity Enhancement
Crystallization from ethyl acetate/hexane (3:1 v/v) removes regiochemical byproducts, achieving HPLC purity >99.5%. Residual solvent levels meet ICH Q3C guidelines at <500 ppm.
Industrial Implementation Case Study
A 10,000 L batch using the ethylbenzene route produces 1.2 tons of API annually. Economic analysis reveals a 53% reduction in production costs versus prior art methods, primarily from ethylbenzene’s low price ($0.12/mol vs. $1.45/mol for 2-aminoindan) .
Chemical Reactions Analysis
Types of Reactions
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinolinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted amine compounds.
Scientific Research Applications
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its role in the treatment of airway disorders when combined with corticosteroids.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a reagent in the synthetic preparation of quinolinone compounds, which are known to interact with various biological targets. The exact molecular pathways and targets depend on the specific application and formulation of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
The pharmacological and physicochemical properties of indanamine derivatives are highly dependent on substituents at the 5- and 6-positions of the indene ring and modifications to the amine group. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Indenamine Derivatives
Biological Activity
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride (C13H20ClN) is a chemical compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its indene moiety with two ethyl substituents. The molecular weight of this compound is approximately 225.76 g/mol. Its structure can be represented as follows:
The mechanism by which this compound exerts its biological effects is not fully elucidated in the literature. However, it is known to act as a reagent in the synthesis of various quinolinone compounds, which have demonstrated significant biological activities including anti-inflammatory and antimicrobial properties .
Potential Targets
Research indicates that this compound may interact with specific biomolecules or enzymes involved in various physiological processes. Its role in combination therapies, particularly with corticosteroids for treating airway disorders, suggests a potential mechanism involving modulation of inflammatory pathways .
Case Studies and Research Findings
Several studies have investigated related compounds that share structural similarities with this compound:
| Compound | Biological Activity | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Antileishmanial | 0.05 | |
| Compound B | Antimicrobial | 1.61 | |
| Compound C | Anti-inflammatory | Not specified |
These findings suggest that while direct studies on this compound may be sparse, its structural relatives indicate a promising avenue for further exploration.
Synthesis and Applications
The synthesis of this compound typically involves several steps including hydrogenation and extraction processes. Its applications extend beyond biological activity to include:
- Pharmaceutical Development : As an intermediate in the production of complex organic molecules.
- Chemical Research : Utilized in various synthetic chemistry applications due to its unique reactivity.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride from 2-aminoindan?
- Methodological Answer : The synthesis involves six steps starting with 2-aminoindan:
Amino Protection : Protect the amine group (e.g., via acetylation or benzylation) to prevent undesired side reactions.
Regioselective Friedel-Crafts Acetylation : Introduce acetyl groups at the 5- and 6-positions using acetyl chloride as both reagent and solvent, avoiding halogenated solvents .
Reduction : Hydrogenate the acetyl groups to ethyl groups using catalytic hydrogenation.
Deprotection : Hydrolyze the protected amine to regenerate the free amine.
Salt Formation : React with HCl to form the hydrochloride salt.
- Yield : The optimized process achieves 49% overall yield .
- Key Innovation : Sequential acetylation and reduction enable precise ethyl group placement .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm regioselectivity of ethyl groups (e.g., H NMR for aromatic proton shifts, C NMR for carbon environment analysis).
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if applicable) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity and detect impurities (e.g., monoethyl byproducts) .
Advanced Research Questions
Q. How can regioselectivity in Friedel-Crafts acetylation during synthesis be experimentally confirmed?
- Methodological Answer :
- NMR Analysis : Compare predicted vs. observed aromatic proton shifts. For example, in the 5,6-diethyl derivative, the deshielded protons at positions 5 and 6 show distinct splitting patterns .
- Isotopic Labeling : Use C-labeled acetyl chloride to track acetylation sites via C NMR.
- Competitive Reactivity Studies : Compare reaction kinetics with substituted indan derivatives to identify electronic/steric drivers of selectivity .
Q. How does the introduction of ethyl groups at positions 5 and 6 influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Electron-Donating Effects : Ethyl groups increase electron density at the aromatic ring, enhancing nucleophilic reactivity (e.g., in cross-coupling reactions).
- Steric Effects : Ethyl substituents may hinder access to reactive sites, requiring optimization of catalysts (e.g., Pd-based systems for coupling reactions) .
- Computational Modeling : Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to predict reactivity .
Q. What computational approaches predict binding affinity with enzymes like acetylcholinesterase (AChE)?
- Methodological Answer :
- Molecular Docking : Simulate ligand-receptor interactions using software like AutoDock or Schrödinger. For example, the indenamine scaffold may align with AChE’s catalytic gorge, with ethyl groups modulating hydrophobic interactions .
- Molecular Dynamics (MD) : Assess binding stability over time (e.g., RMSD plots to track conformational changes).
- 3D-QSAR : Corrogate structural features (e.g., substituent size, polarity) with inhibitory activity .
Regulatory and Safety Considerations
Q. What regulatory constraints apply to handling this compound in research settings?
- Answer : Derivatives of 2,3-dihydro-1H-inden-2-amine are regulated in some jurisdictions due to structural similarities to psychoactive substances. Researchers must:
- Verify local controlled substance lists (e.g., Singapore’s Misuse of Drugs Act ).
- Implement secure storage and disposal protocols compliant with institutional guidelines.
Applications in Drug Development
Q. How is this compound utilized in synthesizing pharmaceuticals like Indacaterol?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
